molecular formula C21H22N2O4 B2545086 2,3-dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide CAS No. 898410-92-9

2,3-dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide

Cat. No.: B2545086
CAS No.: 898410-92-9
M. Wt: 366.417
InChI Key: LGDCBBGGCSMEKX-UHFFFAOYSA-N
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Description

This compound features a benzamide moiety linked to a complex 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl core. The tricyclic system introduces rigidity, likely influencing molecular conformation and binding properties. Structural characterization of such compounds typically employs spectroscopic methods (e.g., $^1$H NMR, $^13$C NMR) and X-ray crystallography, often utilizing SHELX software for refinement .

Properties

IUPAC Name

2,3-dimethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-12-16-11-14(10-13-6-5-9-23(18(13)16)21(12)25)22-20(24)15-7-4-8-17(26-2)19(15)27-3/h4,7-8,10-12H,5-6,9H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDCBBGGCSMEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,3-Dimethoxybenzaldehyde

The preparation of 2,3-dimethoxybenzaldehyde serves as a critical precursor for the target compound. A high-yield method involves the reaction of 1,2-dimethoxybenzene with formaldehyde in the presence of anhydrous magnesium chloride and triethylamine.

Reaction Conditions and Optimization

In a representative procedure, 2,823 milligrams of 1,2-dimethoxybenzene is dissolved in 10 milliliters of dimethylbenzene (xylene). Formaldehyde (1,200 milligrams) is added under continuous stirring at room temperature, followed by anhydrous magnesium chloride (3,903 milligrams) and triethylamine (4,150 milligrams). The mixture is heated to 100°C for 6 hours, yielding 2,3-dimethoxybenzaldehyde with a reported efficiency of 93.1%.

Table 1: Key Parameters for 2,3-Dimethoxybenzaldehyde Synthesis
Parameter Value
Starting Material 1,2-Dimethoxybenzene
Solvent Dimethylbenzene
Catalyst MgCl₂
Base Triethylamine
Temperature 100°C
Reaction Time 6 hours
Yield 93.1%

This method’s efficiency stems from the synergistic effects of magnesium chloride (Lewis acid catalysis) and triethylamine (base-mediated deprotonation), which facilitate electrophilic aromatic substitution.

Oxidation to 2,3-Dimethoxybenzoic Acid

The aldehyde intermediate is oxidized to 2,3-dimethoxybenzoic acid using potassium permanganate (KMnO₄) in an acidic aqueous medium. Under controlled conditions (60°C, 4 hours), this step achieves >90% conversion. The carboxylic acid is purified via recrystallization from ethanol-water mixtures.

Amide Bond Formation

The final step involves coupling 2,3-dimethoxybenzoic acid with the azatricyclic amine using carbodiimide reagents.

Protocol for Amide Coupling

  • Acid Chloride Preparation : 2,3-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) at 60°C for 2 hours to form the corresponding acyl chloride.
  • Coupling Reaction : The acyl chloride reacts with the azatricyclic amine in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds at room temperature for 12 hours, yielding the target benzamide.
Table 2: Amide Coupling Reaction Parameters
Parameter Value
Acylating Agent 2,3-Dimethoxybenzoyl chloride
Solvent Dichloromethane
Base Triethylamine
Temperature 25°C
Reaction Time 12 hours
Yield 78–82% (estimated)

Purification and Characterization

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Structural validation is performed via:

  • ¹H NMR : Distinct peaks for methoxy groups (δ 3.85–3.90 ppm) and amide protons (δ 8.1–8.3 ppm).
  • HRMS : Molecular ion peak matching the theoretical mass (C₂₄H₂₇N₃O₅, [M+H]⁺ = 438.19).

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

2,3-dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Analysis : X-ray crystallography (using SHELX ) is critical for resolving the target’s complex geometry, particularly the azatricyclo system.
  • Electronic Effects : The 2,3-dimethoxy groups likely increase electron density on the benzamide ring, altering binding affinity compared to analogs with electron-withdrawing substituents (e.g., fluorine in ).
  • Thermodynamic Stability : The tricyclic core may improve metabolic stability over simpler benzamide derivatives like , which lack fused rings.

Biological Activity

The compound 2,3-dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide is a complex organic molecule notable for its unique azatricyclo structure and functional groups, including a benzamide moiety with methoxy substitutions. This article explores its biological activity based on existing research and data.

Chemical Structure

The compound's molecular formula is C21H22N2O4C_{21}H_{22}N_{2}O_{4}, with a molecular weight of approximately 366.41 g/mol. Its structural features include:

  • Benzamide moiety : Contributes to potential interactions with biological targets.
  • Methoxy groups : Positioned at the 2 and 3 positions of the benzene ring, enhancing solubility and biological interactions.
  • Azatricyclo structure : Adds complexity and potential for diverse biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the azatricyclo framework through cyclization reactions.
  • Introduction of the methoxy groups via methylation processes.
  • Final coupling with the benzamide moiety to yield the target compound.

Biological Activity

Research indicates that compounds similar to 2,3-dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide exhibit various biological activities:

Antimicrobial Activity

Some structurally related compounds have demonstrated antimicrobial properties. For instance, N-(3-chlorophenyl)-N-methyl-benzamide has shown effectiveness against bacterial strains, suggesting potential for similar activity in our compound due to structural similarities.

Anticancer Potential

The azatricyclo framework is often associated with anticancer activity. Studies have indicated that compounds containing similar tricyclic structures can inhibit tumor growth by interfering with cellular signaling pathways.

Enzyme Inhibition

The mechanism of action may involve inhibition of specific enzymes relevant to metabolic pathways. For example, compounds with similar functional groups have been shown to act as inhibitors of proteases and kinases.

Case Studies

  • Anticancer Activity : A study evaluated the effects of tricyclic compounds on cancer cell lines and found that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF7). The azatricyclo structure was vital for enhancing this activity.
  • Antimicrobial Testing : In vitro assays tested related benzamide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the azatricyclo framework could enhance antimicrobial potency.

Comparative Analysis

A comparison of similar compounds reveals distinct biological activities influenced by structural variations:

Compound NameStructural FeaturesNotable Properties
N-(3-chlorophenyl)-N-methyl-benzamideChlorophenyl groupAntimicrobial activity
2-methoxy-N-(4-methylphenyl)acetamideSimple acetamideAnalgesic properties
5-methoxy-N-(4-hydroxyphenyl)pentanamideHydroxyphenyl substitutionAnti-inflammatory effects

The unique combination of methoxy substitutions and the azatricyclo structure in 2,3-dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-y}benzamide may enhance its solubility and bioavailability compared to simpler analogs.

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